molecular formula C10H6ClIN2O B13338892 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13338892
M. Wt: 332.52 g/mol
InChI Key: TVVHRJQTQDLKFT-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H6ClIN2O It is a benzaldehyde derivative where the benzene ring is substituted with a chlorine atom at the 2-position and a 4-iodo-1H-pyrazol-1-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the benzaldehyde moiety. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzoic acid.

    Reduction: Formation of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzyl alcohol.

Scientific Research Applications

2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
  • 2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde
  • 4-Iodo-2-(1H-pyrazol-1-yl)benzaldehyde

Uniqueness

2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to its analogs .

Properties

Molecular Formula

C10H6ClIN2O

Molecular Weight

332.52 g/mol

IUPAC Name

2-chloro-6-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6ClIN2O/c11-9-2-1-3-10(8(9)6-15)14-5-7(12)4-13-14/h1-6H

InChI Key

TVVHRJQTQDLKFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)N2C=C(C=N2)I

Origin of Product

United States

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